The Structure and Synthesis of (-)-Vesamicol: A Technical Guide
The Structure and Synthesis of (-)-Vesamicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vesamicol, the levorotatory enantiomer of 2-(4-phenyl-1-piperidyl)cyclohexan-1-ol, is a potent pharmacological tool extensively used in neuroscience research. It acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT), thereby blocking the uptake of acetylcholine into synaptic vesicles. This action depletes the readily releasable pool of the neurotransmitter, leading to a reduction in cholinergic signaling. Beyond its primary target, (-)-Vesamicol also exhibits affinity for sigma receptors, a factor critical to consider in the interpretation of experimental outcomes. This technical guide provides a comprehensive overview of the structure, mechanism of action, and synthesis of (-)-Vesamicol, with a focus on quantitative data and detailed experimental protocols relevant to its study.
Structure and Stereochemistry
(-)-Vesamicol is a chiral molecule with the chemical formula C₁₇H₂₅NO. Its structure consists of a cyclohexanol ring substituted at the 2-position with a 4-phenylpiperidine moiety. The biological activity of vesamicol is highly stereospecific, with the (-)-enantiomer being significantly more potent in its interaction with the VAChT than the (+)-enantiomer.
Chemical Structure of (-)-Vesamicol:
Mechanism of Action
(-)-Vesamicol exerts its primary effect by binding to the vesicular acetylcholine transporter (VAChT), a protein responsible for packaging newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. This process is crucial for maintaining a ready supply of acetylcholine for neuronal communication. By inhibiting VAChT, (-)-Vesamicol prevents the loading of acetylcholine into these vesicles, leading to a depletion of the neurotransmitter at the presynaptic terminal and a subsequent reduction in its release upon neuronal stimulation.[1]
Quantitative Pharmacological Data
The binding affinity of vesamicol enantiomers and the racemic mixture for the VAChT and sigma receptors is summarized below. The data highlights the stereoselectivity of vesamicol for the VAChT and its notable off-target binding to sigma receptors.
| Compound | Target Receptor | Ki (nM) | Species/Tissue Source | Reference(s) |
| (-)-Vesamicol | VAChT | 4.4 - 26.6 | Rat Brain | [1][2] |
| Sigma-1 | 37.6 - 73.8 | Rat Brain | [1][2] | |
| Sigma-2 | 42.3 - 346 | Rat Brain / Rat Liver | [1][2] | |
| (+)-Vesamicol | VAChT | >1000 | Not specified (implied lower) | |
| Sigma-1 | - | - | ||
| Sigma-2 | - | - | ||
| (±)-Vesamicol | VAChT | 21.1 - 33.9 | Rat Brain | [1] |
| Sigma-1 | 20.8 - 22.1 | Rat Brain | [1] | |
| Sigma-2 | 86.7 - 139 | Rat Liver | [1] |
Synthesis of (-)-Vesamicol
A detailed, publicly available, step-by-step protocol for the stereoselective synthesis of (-)-Vesamicol is not readily found in the scientific literature. However, the synthesis of vesamicol and its analogs generally proceeds through two main strategies:
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Chiral Resolution of a Racemic Mixture: This approach involves the synthesis of racemic (±)-vesamicol, followed by the separation of the enantiomers. This can be achieved through techniques such as fractional crystallization with a chiral resolving agent or through chiral chromatography.
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Asymmetric Synthesis: This more elegant approach aims to directly synthesize the desired (-)-enantiomer. A likely strategy involves the enantioselective opening of a meso-epoxide, such as cyclohexene oxide, with 4-phenylpiperidine. This reaction can be catalyzed by a chiral catalyst, for instance, a chiral salen-cobalt(III) complex, which directs the reaction to favor the formation of one enantiomer over the other.
Due to the lack of a specific published protocol, a detailed experimental methodology for the synthesis of (-)-Vesamicol cannot be provided here. Researchers aiming to synthesize this compound would need to refer to the broader literature on asymmetric epoxide opening and adapt existing methods.
Experimental Protocols: In Vitro Competitive Binding Assay
The following protocol outlines a general procedure for determining the binding affinity of a test compound, such as (-)-Vesamicol, for the VAChT using a competitive binding assay with a radiolabeled ligand (e.g., --INVALID-LINK---vesamicol).
Materials:
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Tissue source rich in VAChT (e.g., rat striatum)
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Homogenization buffer (e.g., sucrose buffer)
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Assay buffer (e.g., Tris-HCl buffer)
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Radioligand: --INVALID-LINK---vesamicol
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Unlabeled competitor: (-)-Vesamicol
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Glass fiber filters
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Scintillation cocktail
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Scintillation counter
Methodology:
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Membrane Preparation:
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Dissect the tissue of interest (e.g., rat striatum) on ice.
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Homogenize the tissue in ice-cold homogenization buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
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Resuspend the membrane pellet in assay buffer and determine the protein concentration.
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Binding Assay:
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In a series of tubes, add a constant amount of membrane protein.
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Add increasing concentrations of unlabeled (-)-Vesamicol.
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Add a fixed, subsaturating concentration of --INVALID-LINK---vesamicol to all tubes.
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For determination of non-specific binding, add a high concentration of unlabeled vesamicol to a set of tubes.
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Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
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Separation of Bound and Free Ligand:
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Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
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Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.
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Quantification and Analysis:
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Place the filters in scintillation vials, add scintillation cocktail, and vortex.
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Measure the radioactivity on each filter using a liquid scintillation counter.
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Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.
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Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
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Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Conclusion
(-)-Vesamicol remains an indispensable tool for the study of cholinergic neurotransmission. Its potent and specific inhibition of the VAChT allows for the detailed investigation of the dynamics of acetylcholine storage and release. A thorough understanding of its structure, stereospecificity, and off-target interactions is paramount for the rigorous design and interpretation of experiments in neuropharmacology and drug development. While a detailed public protocol for its stereoselective synthesis is elusive, the principles of asymmetric synthesis and chiral resolution provide clear pathways for its preparation. The methodologies for its pharmacological characterization, such as competitive binding assays, are well-established and provide a robust framework for quantifying its interaction with its biological targets.
References
- 1. Enantioselective parallel synthesis using polymer-supported chiral Co(salen) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobalt(iii)–salen decorated stereoregular optically active helical polyisocyanides enable highly effective cooperative asymmetric catalysis toward the kinetic resolution of epoxides - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
